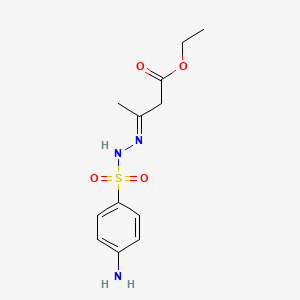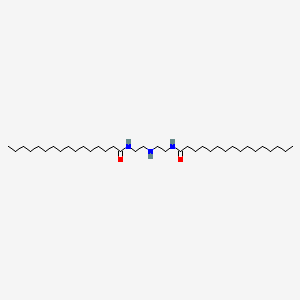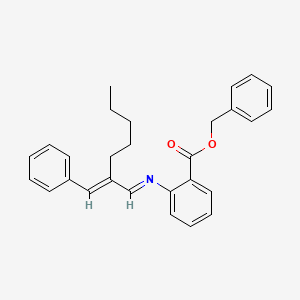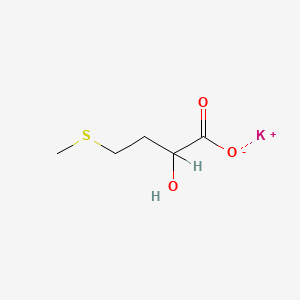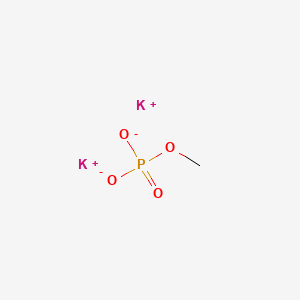
trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl: is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethyl group, a fluoro group, and a pentylcyclohexyl group attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethyl Group: The ethyl group can be introduced through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst.
Attachment of the Pentylcyclohexyl Group: The pentylcyclohexyl group can be attached through a Grignard reaction using pentylmagnesium bromide and a cyclohexyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and pentylcyclohexyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the fluoro group using reagents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties and potential use in organic electronics.
Biology:
- Investigated for its potential interactions with biological macromolecules.
- Studied for its effects on cell membranes due to its amphiphilic nature.
Medicine:
- Explored for its potential use as a pharmaceutical intermediate.
- Investigated for its potential therapeutic effects in various diseases.
Industry:
- Used in the development of advanced materials, such as liquid crystals.
- Studied for its potential use in the production of high-performance polymers.
Mécanisme D'action
The mechanism of action of trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl is largely dependent on its interactions with specific molecular targets. These interactions can include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Membrane Interaction: Due to its amphiphilic nature, the compound can interact with cell membranes, potentially altering their properties.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
4’-Ethyl-4-(4-pentylcyclohexyl)-1,1’-biphenyl: Lacks the fluoro group, which may affect its reactivity and applications.
2-Fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl: Lacks the ethyl group, which may influence its physical and chemical properties.
4’-Ethyl-2-fluoro-1,1’-biphenyl: Lacks the pentylcyclohexyl group, which may impact its interactions with biological systems.
Uniqueness:
- The presence of both the fluoro and ethyl groups, along with the pentylcyclohexyl group, makes trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl unique in terms of its structural features and potential applications. The combination of these groups can influence the compound’s reactivity, physical properties, and interactions with biological systems.
Propriétés
Numéro CAS |
83171-55-5 |
|---|---|
Formule moléculaire |
C25H33F |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-2-fluoro-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C25H33F/c1-3-5-6-7-20-10-12-21(13-11-20)23-16-17-24(25(26)18-23)22-14-8-19(4-2)9-15-22/h8-9,14-18,20-21H,3-7,10-13H2,1-2H3 |
Clé InChI |
QVFBANOSNYADEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



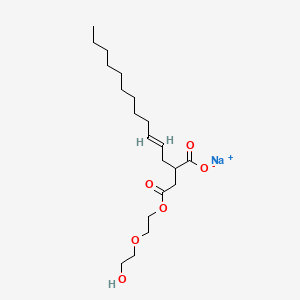
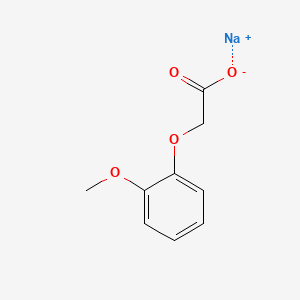
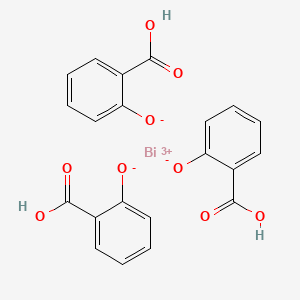
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
